molecular formula C6H6N4O B13099410 7-Methyl-2H-pyrazolo[3,4-d]pyridazin-4-ol

7-Methyl-2H-pyrazolo[3,4-d]pyridazin-4-ol

Cat. No.: B13099410
M. Wt: 150.14 g/mol
InChI Key: DPOQSQDVTMZORA-UHFFFAOYSA-N
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Description

7-Methyl-2H-pyrazolo[3,4-d]pyridazin-4-ol is a heterocyclic compound that belongs to the pyrazolopyridazine family

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Methyl-2H-pyrazolo[3,4-d]pyridazin-4-ol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of hydrazine derivatives with diketones or ketoesters, followed by cyclization to form the pyrazolopyridazine core. The reaction conditions often include the use of catalysts such as acids or bases to facilitate the cyclization process .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as ultrasonic-assisted synthesis have been explored to enhance reaction efficiency and reduce production costs .

Chemical Reactions Analysis

Types of Reactions: 7-Methyl-2H-pyrazolo[3,4-d]pyridazin-4-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce reduced forms of the compound .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 7-Methyl-2H-pyrazolo[3,4-d]pyridazin-4-ol involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can lead to various biological effects, such as the suppression of cell proliferation in cancer cells .

Comparison with Similar Compounds

    Pyrazolo[3,4-d]pyrimidine: Similar in structure but contains a pyrimidine ring instead of a pyridazine ring.

    Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Another fused heterocyclic compound with potential biological activity.

Uniqueness: 7-Methyl-2H-pyrazolo[3,4-d]pyridazin-4-ol is unique due to its specific ring structure and the presence of a methyl group at the 7-position.

Properties

Molecular Formula

C6H6N4O

Molecular Weight

150.14 g/mol

IUPAC Name

7-methyl-1,5-dihydropyrazolo[3,4-d]pyridazin-4-one

InChI

InChI=1S/C6H6N4O/c1-3-5-4(2-7-9-5)6(11)10-8-3/h2H,1H3,(H,7,9)(H,10,11)

InChI Key

DPOQSQDVTMZORA-UHFFFAOYSA-N

Canonical SMILES

CC1=NNC(=O)C2=C1NN=C2

Origin of Product

United States

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